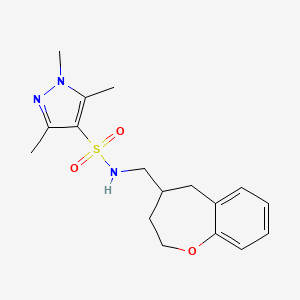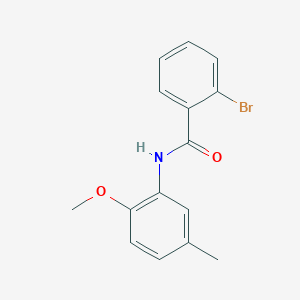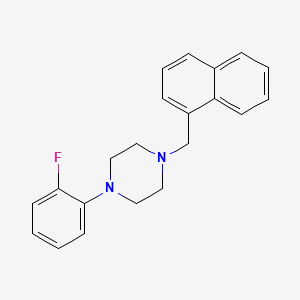
1,3,5-trimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide-containing derivatives, including pyrazole-based compounds, often involves complex organic reactions. For example, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent inhibitors like celecoxib (Penning et al., 1997). This indicates a multi-step synthetic process involving the combination of different chemical groups to achieve the desired biological activity.
Molecular Structure Analysis
Molecular structure analysis of sulfonamide derivatives is critical for understanding their interaction with biological targets. Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) provide detailed information on the molecular structure, including vibrational frequencies and molecular orbital analyses (Govindasamy & Gunasekaran, 2015). These analyses help in predicting the sites and reactivities toward electrophilic and nucleophilic attacks, essential for designing compounds with specific biological activities.
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, contributing to their diverse pharmacological profiles. For instance, the reaction of sulfonamide derivatives with different reagents can lead to the formation of novel compounds with significant biological activities, such as carbonic anhydrase inhibitors (Bülbül et al., 2008). These reactions are crucial for the development of new therapeutic agents.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. For example, the crystal structure of specific sulfonamide compounds can be determined through X-ray crystallography, providing insights into their physical characteristics and how these may affect their chemical stability and bioavailability (Ojala, Ojala, & Gleason, 1998).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including their reactivity, stability, and interaction with other molecules, play a crucial role in their biological effects. The inhibitory effects of sulfonamide derivatives on carbonic anhydrase enzymes, for example, are determined by their ability to interact with the enzyme's active site, influencing their potency as inhibitors (Marini et al., 2012).
properties
IUPAC Name |
1,3,5-trimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12-17(13(2)20(3)19-12)24(21,22)18-11-14-8-9-23-16-7-5-4-6-15(16)10-14/h4-7,14,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOWGONAQDIRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5663138.png)
![(3R*,4S*)-4-cyclopropyl-1-{[(2-methylbenzyl)thio]acetyl}pyrrolidin-3-amine](/img/structure/B5663149.png)
![2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5663156.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5663161.png)
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzamide](/img/structure/B5663170.png)

![N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5663190.png)
![N-(2-phenylethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5663198.png)
![2-(3-phenylpropyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663204.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)
![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)
![1-(3-methoxypropanoyl)-4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5663235.png)